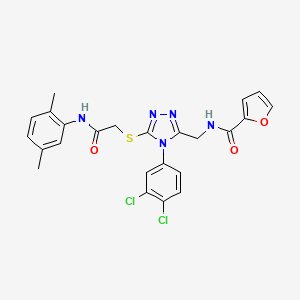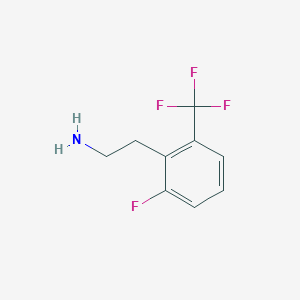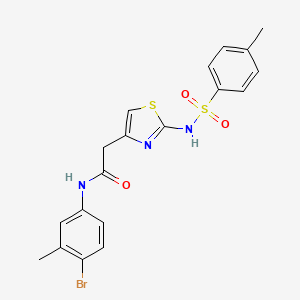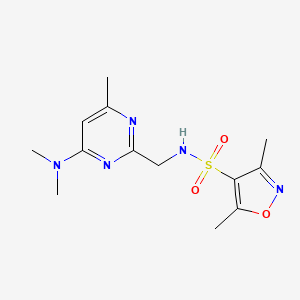![molecular formula C16H16BrClN2O2 B2540196 5-bromo-2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]pyridine-3-carboxamide CAS No. 1365625-11-1](/img/structure/B2540196.png)
5-bromo-2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-bromo-2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]pyridine-3-carboxamide" is a structurally complex molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with bromo, chloro, and pyridine-3-carboxamide groups, which are known to interact with biological targets such as dopamine D2 and serotonin 5-HT3 receptors .
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including nucle
Applications De Recherche Scientifique
Synthesis and Characterization
The compound and its derivatives are synthesized through various chemical reactions, demonstrating the versatility and adaptability of pyridine-based structures in organic synthesis. For instance, studies have shown the synthesis of pyridine derivatives through reactions involving bromination, acylation, and condensation processes, providing foundational methodologies for creating complex molecules (Bagley, Glover, Merritt, & Xiong, 2004).
Structural characterization techniques, including NMR, FT-IR, and X-ray crystallography, have been employed to confirm the molecular structures of these compounds. This is crucial for understanding the molecular basis of their reactivity and potential biological activities. For example, the crystal structure of a related pyridine derivative was determined, showcasing the importance of accurate structural elucidation in the development of pharmaceuticals and materials science (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).
Biological Evaluation
- While the specific compound "5-bromo-2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]pyridine-3-carboxamide" may not have direct references to biological activity, closely related compounds have been evaluated for their potential biological effects. For instance, the synthesis and biological evaluation of pyridine C-nucleosides and their analogues against tumor-cell lines and viruses indicate a broad interest in pyridine derivatives for therapeutic applications, even though marked biological activity was not found in one study (Hemel, Esmans, Groot, Dommisse, Balzarini, & Clercq, 1994).
Chemical Reactivity and Applications
- The reactivity of pyridine derivatives, including bromination and nucleophilic substitution reactions, is of significant interest. This reactivity forms the basis for further modifications and derivatizations of the pyridine core, leading to a wide range of compounds with potential applications in drug development and materials science. For example, the efficient synthesis of a bromo-methoxy-methylaminopyridine derivative highlights the synthetic utility of these compounds in developing receptor antagonists (Hirokawa, Horikawa, & Kato, 2000).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for the research and development of similar compounds could involve further investigation into their potential applications in various fields. For instance, 5-Bromo-2-chloropyridine may be used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst3 receptor antagonist .
Propriétés
IUPAC Name |
5-bromo-2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O2/c1-10-4-3-5-11(2)14(10)22-7-6-19-16(21)13-8-12(17)9-20-15(13)18/h3-5,8-9H,6-7H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBMPPNLUNDDSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCNC(=O)C2=C(N=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B2540114.png)
![2-[(5-chloropyridin-2-yl)amino]-N-[4-(dimethylamino)benzyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2540116.png)



![2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2540123.png)
![3,6-dichloro-N-(2-morpholinoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2540124.png)

![(E)-1-[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2540127.png)
![1-(4-ethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2540128.png)
![N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2540130.png)

![1-(1-adamantyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]urea](/img/structure/B2540133.png)
![ethyl 3-cyano-2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2540135.png)